Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a sulfanyl acetylpiperazine-carboxylate moiety. The furan substituent likely enhances π-π stacking interactions with biological targets, while the piperazine-carboxylate group improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-2-22-15(21)19-7-5-18(6-8-19)12(20)10-25-14-17-16-13(24-14)11-4-3-9-23-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMDTYKXDMRXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Thioacetylation: The oxadiazole derivative is then reacted with a thioacetylating agent to introduce the thioacetyl group.
Piperazine Derivative Formation: The thioacetylated oxadiazole is then reacted with ethyl piperazine-1-carboxylate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The thioacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted thioacetyl derivatives.
Scientific Research Applications
Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate depends on its application:
Medicinal Chemistry: It may interact with various molecular targets such as neurotransmitter receptors or enzymes, modulating their activity.
Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form more complex structures.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents. Key analogues include:
Key Observations :
- Furan vs. Chlorophenyl : The furan-2-yl group (target compound, LMM11) correlates with antifungal activity via thioredoxin reductase inhibition , whereas chlorophenyl derivatives (e.g., 6f, 6o) exhibit broader antimicrobial action .
- Substituent Effects on Toxicity: Chlorophenyl derivatives show low toxicity except for 6g and 6j, which have higher cytotoxicity due to unknown structural factors .
Piperazine-Carboxylate Derivatives
The piperazine-carboxylate moiety is a common feature in analogues, enhancing solubility and binding to biological targets. For example:
- C292-0209 : Substituted with thiophen-2-yl, molecular weight 382.46 g/mol.
- Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate : Molecular weight 390.14 g/mol. No bioactivity reported, but the 3-methylphenyl group may alter lipophilicity compared to the furan derivative.
Heterocyclic Variations
- Pyridyl Analogues : Compounds with 4-methylpyridin-3-yl substituents (e.g., DK-IA to DK-IH) demonstrated anti-inflammatory and enzyme-inhibitory activities. Replacing furan with pyridine may shift selectivity toward inflammatory targets.
- Indole Derivatives : Compounds like 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) show α-glucosidase and lipoxygenase inhibition, highlighting the role of bulky aromatic groups in enzyme targeting.
Research Findings and Trends
Antifungal Activity
The target compound and LMM11 share a furan-2-yl group, which is critical for inhibiting Candida albicans growth via thioredoxin reductase (TrxR) binding . This mechanism is distinct from fluconazole, which targets ergosterol synthesis, suggesting a novel antifungal pathway.
Biological Activity
Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate, also known as Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (CAS No. 33621-21-5), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂O₄S |
| Molecular Weight | 254.27 g/mol |
| IUPAC Name | Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate |
| PubChem CID | 865348 |
| Appearance | Powder |
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study highlighted that derivatives similar to Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine showed significant activity against various pathogens. The minimum inhibitory concentrations (MIC) of these compounds were evaluated against common bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-(...piperazine) | Staphylococcus aureus | 15.62 |
| Ethyl 4-(...piperazine) | Escherichia coli | 31.25 |
| Ethyl 4-(...piperazine) | Candida albicans | 7.81 |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Anti-Tubercular Activity
A significant area of research involves the anti-tubercular potential of similar compounds. A study synthesized various oxadiazole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, showcasing the potential for developing new anti-tubercular agents based on this scaffold.
Case Study 1: Synthesis and Evaluation
In a recent study published in ResearchGate, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these, a compound structurally related to Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine demonstrated promising anti-tubercular activity with an IC90 value of approximately 3.73 µM against Mycobacterium tuberculosis H37Ra .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure–activity relationships of oxadiazole derivatives. It was found that modifications in the furan ring significantly influenced the biological activity of the compounds. The study emphasized how specific substitutions could enhance antimicrobial efficacy while reducing cytotoxicity towards human cells .
The proposed mechanism for the biological activity of Ethyl 4-(2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine involves interaction with bacterial enzymes or pathways crucial for cell wall synthesis or metabolic processes. Molecular docking studies have suggested that these compounds can effectively bind to target sites within microbial cells, leading to inhibition of growth and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
